molecular formula C14H16ClN3 B15290333 8-Methyl Varenicline Hydrochloride

8-Methyl Varenicline Hydrochloride

Cat. No.: B15290333
M. Wt: 261.75 g/mol
InChI Key: IPBMEWRYCHCXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl Varenicline Hydrochloride is a derivative of varenicline, a compound primarily used as a smoking cessation aid. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, specifically targeting the α4β2 subtype. The addition of a methyl group to the varenicline structure results in this compound, which may exhibit unique pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl Varenicline Hydrochloride involves multiple steps, starting from the protected diaminoazatricyclo compound. The key steps include:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl Varenicline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Comparison with Similar Compounds

Uniqueness: 8-Methyl Varenicline Hydrochloride is unique due to its specific binding profile and partial agonist activity at multiple nicotinic acetylcholine receptor subtypes. This results in a distinct pharmacological profile compared to other smoking cessation aids .

Properties

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

IUPAC Name

14-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;hydrochloride

InChI

InChI=1S/C14H15N3.ClH/c1-17-7-9-4-10(8-17)12-6-14-13(5-11(9)12)15-2-3-16-14;/h2-3,5-6,9-10H,4,7-8H2,1H3;1H

InChI Key

IPBMEWRYCHCXHC-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC(C1)C3=CC4=NC=CN=C4C=C23.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.